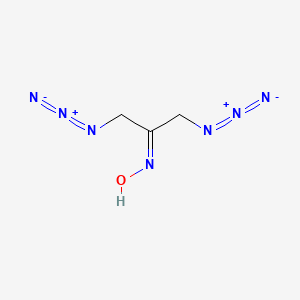![molecular formula C10H9NO4 B12515057 4-[(4-Hydroxyphenyl)methyl]oxazolidine-2,5-dione CAS No. 34487-86-0](/img/structure/B12515057.png)
4-[(4-Hydroxyphenyl)methyl]oxazolidine-2,5-dione
Vue d'ensemble
Description
La 4-[(4-Hydroxyphényl)méthyl]oxazolidine-2,5-dione est un composé de formule moléculaire C10H9NO4 et d’un poids moléculaire de 207,1824 . C’est un dérivé de l’oxazolidine, un composé hétérocyclique à cinq chaînons contenant à la fois des atomes d’azote et d’oxygène
Méthodes De Préparation
La synthèse de la 4-[(4-Hydroxyphényl)méthyl]oxazolidine-2,5-dione implique généralement des réactions multicomposants d’alcools 1,2-amino . Voici quelques stratégies de synthèse courantes :
Réactions d’annulation/Mannich en domino sans métal : Cette méthode implique la cyclisation et le couplage décarboxylatif d’alcools 1,2-amino, de formaldéhyde et d’acides aryl- ou alkylpropioliques.
Réactions en cascade catalysées par des métaux de transition : Ces réactions utilisent des métaux de transition pour faciliter la formation du cycle oxazolidine.
Azaélectrocyclisation asymétrique étendue en un seul pot : Cette méthode permet la formation de dérivés d’oxazolidine dans un seul réacteur.
Analyse Des Réactions Chimiques
La 4-[(4-Hydroxyphényl)méthyl]oxazolidine-2,5-dione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxazolidinones correspondantes.
Réduction : Les réactions de réduction peuvent convertir le composé en différents dérivés d’oxazolidine.
Substitution : Les réactions de substitution peuvent introduire divers groupes fonctionnels dans le cycle oxazolidine.
Les réactifs et les conditions couramment utilisés dans ces réactions comprennent le formaldéhyde, les acides aryl- ou alkylpropioliques et les métaux de transition . Les principaux produits formés à partir de ces réactions sont des oxazolidines et des oxazolidinones fonctionnalisées .
Applications de la recherche scientifique
La 4-[(4-Hydroxyphényl)méthyl]oxazolidine-2,5-dione possède plusieurs applications de recherche scientifique, notamment :
Applications De Recherche Scientifique
4-[(4-Hydroxyphenyl)methyl]oxazolidine-2,5-dione has several scientific research applications, including:
Mécanisme D'action
Le mécanisme d’action de la 4-[(4-Hydroxyphényl)méthyl]oxazolidine-2,5-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber la synthèse protéique bactérienne en se liant au ribosome bactérien, ce qui empêche la formation de protéines essentielles . Ce mécanisme est similaire à celui des antibiotiques oxazolidinones, connus pour leur efficacité contre les bactéries multirésistantes .
Comparaison Avec Des Composés Similaires
La 4-[(4-Hydroxyphényl)méthyl]oxazolidine-2,5-dione peut être comparée à d’autres dérivés d’oxazolidine, tels que :
Oxazolidines mono- et polycycliques : Ces composés ont des structures similaires, mais diffèrent par leurs systèmes cycliques.
Spirooxazolidines : Ces dérivés présentent une structure spirocyclique, ce qui confère des propriétés chimiques uniques.
Oxazolidinones : Ces composés sont connus pour leurs propriétés antibiotiques et sont liés structurellement à la 4-[(4-Hydroxyphényl)méthyl]oxazolidine-2,5-dione.
Propriétés
IUPAC Name |
4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-7-3-1-6(2-4-7)5-8-9(13)15-10(14)11-8/h1-4,8,12H,5H2,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEAPYNDVBABMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)OC(=O)N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956021 | |
| Record name | 2-Hydroxy-4-[(4-hydroxyphenyl)methyl]-1,3-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34487-86-0 | |
| Record name | 4-[(4-Hydroxyphenyl)methyl]-2,5-oxazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34487-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((4-Hydroxyphenyl)methyl)oxazolidine-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034487860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-4-[(4-hydroxyphenyl)methyl]-1,3-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-hydroxyphenyl)methyl]oxazolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12514993.png)

![4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione](/img/structure/B12515007.png)


![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B12515020.png)



![Dibutyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12515042.png)


![N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12515068.png)

